Lipophilicity Profile Comparison: 2-(Trifluoromethyl)quinolin-6-amine vs. 5-(Trifluoromethyl)quinolin-6-amine
The calculated partition coefficient (cLogP), a critical parameter for predicting membrane permeability and oral absorption, differs between the 2-CF₃ and 5-CF₃ regioisomers. 2-(Trifluoromethyl)quinolin-6-amine exhibits a lower cLogP than its 5-substituted analog, indicating a distinct lipophilicity profile that could lead to different pharmacokinetic behavior .
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 5-(Trifluoromethyl)quinolin-6-amine: XLogP3 = 2.8 (Inferred from data for 5-(trifluoromethyl)quinolin-6-amine ) |
| Quantified Difference | ΔXLogP3 ≈ 0.4 |
| Conditions | Calculated (in silico) partition coefficient (XLogP3) |
Why This Matters
A difference of 0.4 logP units can significantly impact a compound's in vivo distribution, solubility, and potential for off-target effects, making this a key selection criterion for medicinal chemists optimizing a lead series.
